molecular formula C19H16O2 B11842331 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one

2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one

Cat. No.: B11842331
M. Wt: 276.3 g/mol
InChI Key: QIGIYEDVOXLZRE-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyran ring fused with a diphenylvinyl group, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one can be achieved through various methods. One common approach involves the reaction of 2-diazo-1,3-dicarbonyl compounds with N-alkyl-2,2-diphenylaziridines. This reaction proceeds via an electrophilic ring-opening mechanism under reflux or microwave irradiation conditions . The use of microwave irradiation significantly accelerates the reaction, leading to higher yields and shorter reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum (Pt).

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially hydrogenated compounds.

Scientific Research Applications

2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects. For example, the diphenylvinyl motif can undergo significant structural changes, affecting the distribution of spin-density and leading to specific photophysical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one is unique due to its specific combination of a pyran ring and diphenylvinyl group, which imparts distinct chemical and photophysical properties. This uniqueness makes it valuable for specialized applications in luminescent materials and optoelectronics.

Properties

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

2-(2,2-diphenylethenyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C19H16O2/c20-17-11-12-21-18(13-17)14-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2

InChI Key

QIGIYEDVOXLZRE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC=CC1=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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